molecular formula C7H3F5O2S B13258187 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid

Cat. No.: B13258187
M. Wt: 246.16 g/mol
InChI Key: KGNPQDOAARNQQH-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is a fluorinated acetic acid derivative characterized by a thiophene ring substituted with a trifluoromethyl group at the 4-position and two fluorine atoms at the α-carbon of the acetic acid moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the difluoroacetic acid moiety increases acidity compared to non-fluorinated analogs .

Properties

Molecular Formula

C7H3F5O2S

Molecular Weight

246.16 g/mol

IUPAC Name

2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid

InChI

InChI=1S/C7H3F5O2S/c8-6(9,5(13)14)3-1-15-2-4(3)7(10,11)12/h1-2H,(H,13,14)

InChI Key

KGNPQDOAARNQQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)C(F)(F)F)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Thiophene Core with Trifluoromethyl Substitution

The starting material is generally a thiophene derivative substituted with a trifluoromethyl group at the 4-position. This can be prepared via:

  • Electrophilic trifluoromethylation of thiophene or its derivatives using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent under catalysis.
  • Alternatively, commercially available 4-(trifluoromethyl)thiophene can be used as a precursor.

Reaction Conditions and Optimization

Step Reaction Type Conditions Notes
1 Chloromethylation Thiophene, formaldehyde, HCl gas, 0–5 °C Requires controlled HCl gas flow; risk of polymerization of formaldehyde
2 Cyanation/Nucleophilic substitution Sodium cyanide or difluoroacetate salt, phase transfer catalyst, 70 °C Toxic reagents; phase transfer catalysts improve yield
3 Hydrolysis and decarboxylation Acid or base hydrolysis, heating Converts esters or nitriles to acetic acid derivatives
4 Fluorination Electrophilic fluorinating agent, mild temp Selectfluor or DAST used; requires inert atmosphere to prevent side reactions

Purification and Yield

  • The final product typically appears as a white solid powder with purity exceeding 99%.
  • Purification methods include recrystallization and chromatographic techniques.
  • Yields vary depending on the route but generally range from 60% to 85% for optimized protocols.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Industrial Suitability
Chloromethylation + substitution Straightforward; uses common reagents Uses toxic cyanide; HCl gas handling risks 60–70 Moderate; safety concerns
Diethyl malonate condensation Mild conditions; good control over steps Multi-step; requires fluorination step 70–85 High; scalable and safer
Direct fluorination Shorter route Harsh reagents; risk of ring degradation 50–65 Limited; requires careful control

Summary of Research Findings

  • The diethyl malonate condensation method followed by fluorination is currently favored for its balance of safety, yield, and scalability.
  • Chloromethylation routes are well-documented but involve handling hazardous reagents and gases.
  • Direct fluorination methods are less common due to the sensitivity of the thiophene ring and potential side reactions.
  • The compound’s unique fluorinated structure enhances its potential in pharmaceutical applications, particularly as an intermediate in drug design targeting antimicrobial and anti-inflammatory activities.

Scientific Research Applications

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Molecular Formula Key Substituents Acidity (pKa)* Key Properties Reference
2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid C₈H₅F₅O₂S Thiophene-3-yl, CF₃ (C4), α,α-difluoro ~1.8–2.2 High lipophilicity, strong electron-withdrawing effects
4-(Trifluoromethyl)phenylacetic acid C₉H₇F₃O₂ Phenyl, CF₃ (C4) ~2.5–3.0 Moderate acidity; used in agrochemicals
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid C₁₁H₈FNO₂S Thiazole-4-yl, F (C3 phenyl) ~3.0–3.5 Bioactive scaffold for kinase inhibitors
(2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid C₉H₈F₃NO₂ Phenyl, CF₃ (C4), α-amino ~4.5–5.0 Chiral building block for peptide mimics

*Acidity estimates based on substituent electron-withdrawing effects.

Key Observations :

  • The thiophene ring in the target compound provides a smaller heterocyclic core compared to phenyl or thiazole derivatives, influencing π-π stacking interactions .
  • α,α-Difluoro substitution lowers the pKa by ~1 unit relative to non-fluorinated acetic acids, enhancing solubility in polar solvents .
  • Trifluoromethyl groups at aromatic positions improve metabolic stability but may reduce aqueous solubility due to increased hydrophobicity .

Fluorination Patterns and Bioactivity

  • 2-(4-Fluoro-2-(trifluoromethyl)phenyl)acetic acid (C₉H₆F₄O₂):
    • Ortho-fluorine enhances steric hindrance, reducing enzymatic degradation in vivo .

Biological Activity

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is a fluorinated organic compound characterized by its unique combination of difluoro and trifluoromethyl groups attached to a thiophene ring. This structural configuration enhances its chemical properties, making it a candidate for various biological applications. The compound's molecular formula is C7H3F5O2SC_7H_3F_5O_2S with a molar mass of approximately 246.15 g/mol .

The presence of fluorine atoms in the compound contributes to its lipophilicity and metabolic stability , which are crucial for drug development. These properties facilitate interactions with biological targets, potentially leading to altered cellular processes.

PropertyValue
Molecular FormulaC7H3F5O2S
Molar Mass246.15 g/mol
Density1.623 g/cm³
Purity≥95%

The biological activity of 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The fluorinated groups enhance binding affinity to these targets, which is essential for therapeutic applications.

Biological Activity Studies

Research has highlighted several potential biological activities associated with this compound, including:

  • Antimicrobial Activity : Studies indicate that the compound may exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in cellular models.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study focusing on the anticancer potential of fluorinated thiophene derivatives found that compounds similar to 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid demonstrated IC50 values in the low micromolar range against various cancer cell lines. For instance, compounds with similar structural features showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of both difluoro and trifluoromethyl groups significantly enhances biological activity. Modifications in the thiophene ring or substituents can lead to variations in potency and selectivity towards specific biological targets .

Applications in Drug Development

Due to its unique chemical properties and promising biological activities, 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is being explored as a lead compound in drug development:

  • Enzyme Inhibitors : The compound's ability to bind selectively to enzyme active sites makes it a candidate for designing inhibitors.
  • Receptor Modulators : Its interaction with specific receptors could lead to the development of new therapeutic agents targeting diseases such as cancer and inflammation.

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